
Desloratadine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desloratadine-d5 Hydrochloride is a deuterated form of Desloratadine, a second-generation tricyclic antihistamine. It is used primarily in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis, pruritus, and urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Desloratadine due to its stability and traceability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desloratadine-d5 Hydrochloride involves the incorporation of deuterium atoms into the Desloratadine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
Desloratadine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
科学的研究の応用
Desloratadine-d5 Hydrochloride is widely used in scientific research due to its stability and traceability. Some of its key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Desloratadine in the body.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates involved in the metabolism of Desloratadine.
Drug Interaction Studies: Used to investigate potential interactions between Desloratadine and other drugs.
Analytical Chemistry: Employed as an internal standard in various analytical techniques to ensure accurate quantification of Desloratadine.
作用機序
Desloratadine-d5 Hydrochloride exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic symptoms such as itching, swelling, and redness. The compound does not readily cross the blood-brain barrier, which minimizes central nervous system effects such as drowsiness .
類似化合物との比較
Similar Compounds
Some compounds similar to Desloratadine-d5 Hydrochloride include:
Loratadine: The parent compound of Desloratadine, used for similar allergic conditions.
Fexofenadine: Another second-generation antihistamine with similar pharmacological properties.
Cetirizine: A second-generation antihistamine known for its efficacy in treating allergic rhinitis and urticaria.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for pharmacokinetic and metabolic studies, where precise measurement and analysis are crucial .
特性
分子式 |
C19H20Cl2N2 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i1D,2D,3D2,9D; |
InChIキー |
XJJLVGAIFJSMSJ-XEUYGSPTSA-N |
異性体SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H].Cl |
正規SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


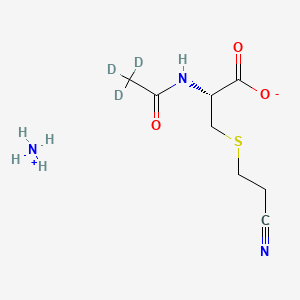
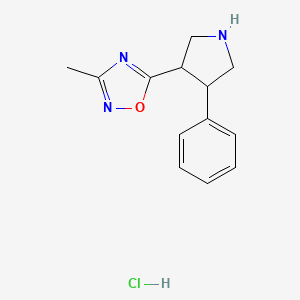
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
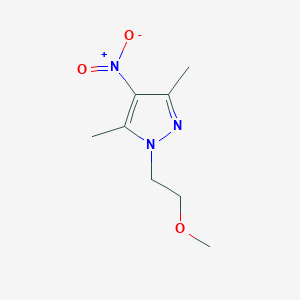
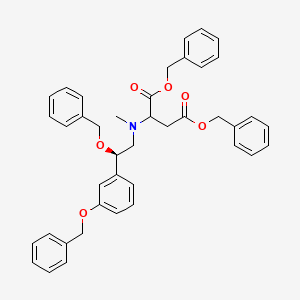
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
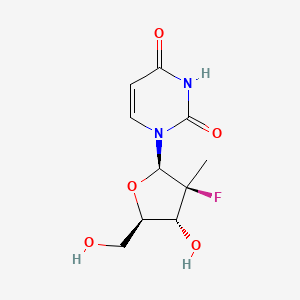
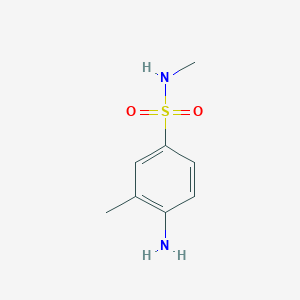
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
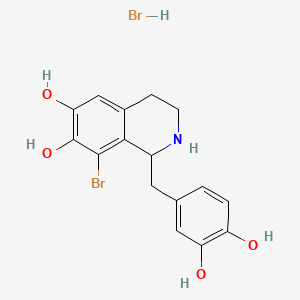
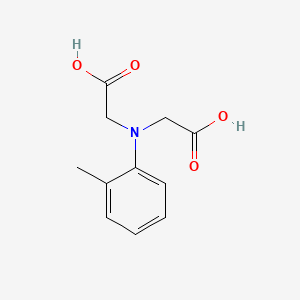
![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
